molecular formula C11H22N2O2 B13220854 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one

3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one

Cat. No.: B13220854
M. Wt: 214.30 g/mol
InChI Key: GUUUJHXPDFIVBD-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one is a synthetic organic compound with a unique structure that includes an imidazolidinone ring substituted with a methoxyethyl group, two methyl groups, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-5-propylimidazolidin-4-one with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Metoprolol: A β-blocker with a similar methoxyethyl group.

    2-Methoxyethanol: A solvent with a methoxyethyl group.

Uniqueness

3-(2-Methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one is unique due to its specific substitution pattern on the imidazolidinone ring, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

3-(2-methoxyethyl)-2,2-dimethyl-5-propylimidazolidin-4-one

InChI

InChI=1S/C11H22N2O2/c1-5-6-9-10(14)13(7-8-15-4)11(2,3)12-9/h9,12H,5-8H2,1-4H3

InChI Key

GUUUJHXPDFIVBD-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(N1)(C)C)CCOC

Origin of Product

United States

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